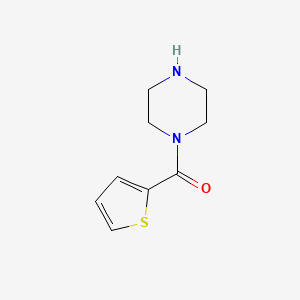
1-(Thién-2-ylcarbonyl)pipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thien-2-ylcarbonyl)piperazine is a chemical compound that features a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound is modified by the presence of a thienyl group (derived from thiophene) attached through a carbonyl functional group. The thienyl group is a sulfur-containing aromatic moiety that can significantly alter the chemical and biological properties of the molecule.
Synthesis Analysis
The synthesis of piperazine derivatives, including those with thienyl groups, typically involves multi-step chemical reactions. For instance, a novel series of piperazinylthienylpyridazine derivatives were prepared from 6-(thien-2-yl)-2H-pyridazin-3-one, which suggests that the thienyl group can be incorporated into the piperazine structure through the formation of pyridazine derivatives . The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was achieved by reacting carbamimide with an aromatic acid in the presence of coupling agents .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structures of piperazinylthienylpyridazine derivatives were confirmed by 1H-NMR, IR, and MS data . X-ray diffraction studies can also provide detailed information about the crystal structure of these compounds, as demonstrated by the characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to the presence of multiple functional groups. The piperazine ring itself can act as a nucleophile in reactions with electrophiles. Additionally, the thienyl group can engage in electrophilic aromatic substitution reactions due to its aromatic nature. The synthesis of piperazine derivatives often involves reactions with isothiocyanates, acid chlorides, and aldehydes, as seen in the preparation of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Thien-2-ylcarbonyl)piperazine derivatives are influenced by the presence of the thienyl group and the piperazine ring. These properties include solubility, melting point, and stability, which are essential for their potential biological applications. The biological activities of these compounds, such as anti-inflammatory, antibacterial, and antipsychotic activities, are often evaluated in vitro and in vivo. For instance, certain piperazinylthienylpyridazine derivatives showed anti-inflammatory activity against carrageenan-induced paw edema , and novel 1,3,4-thiadiazole amide derivatives containing piperazine exhibited inhibitory effects on bacterial strains .
Applications De Recherche Scientifique
Chimie médicinale
La pipérazine se classe au troisième rang des hétérocycles azotés les plus courants en découverte de médicaments . Elle est un élément clé de plusieurs médicaments à succès, tels que l'imatinib (également commercialisé sous le nom de Gleevec) ou le sildénafil, vendu sous le nom de Viagra . La pipérazine est répandue dans divers agents pharmacologiques aux propriétés anxiolytiques, antivirales, cardioprotectrices, anticancéreuses et antidépressives .
Découverte de médicaments
La diversité structurale des pipérazines est limitée, environ 80 % des médicaments contenant de la pipérazine contenant des substituants uniquement aux positions azotées . Cependant, des progrès majeurs ont été réalisés dans la fonctionnalisation C–H des atomes de carbone du cycle pipérazine . Cela pourrait potentiellement ouvrir de nouvelles voies pour la découverte de nouveaux médicaments.
Synthèse de motifs de substitution définis
La réactivité chimique des synthons à base de pipérazine facilite son insertion dans les molécules . Ceci permet de synthétiser des motifs de substitution définis de pipérazines, élargissant le portefeuille croissant de la boîte à outils de la pipérazine pour des applications larges en recherche en chimie médicinale .
Optimisation des propriétés pharmacocinétiques
La partie pipérazine est souvent utilisée comme groupe basique et hydrophile pour optimiser les propriétés pharmacocinétiques de la molécule finale . Les sites des atomes d'azote servent de donneurs/accepteurs de liaisons hydrogène, ajustant ainsi les interactions avec les récepteurs tout en augmentant la solubilité dans l'eau et la biodisponibilité .
Échafaudage pour l'arrangement de groupes pharmacophores
La pipérazine peut être utilisée comme un échafaudage pour arranger les groupes pharmacophores dans la bonne position dans l'interaction avec les macromolécules cibles . Ceci est particulièrement utile dans le développement de nouveaux médicaments.
Ajustement de la géométrie 3D
La présence de l'azote supplémentaire permet d'ajuster la géométrie 3D à la position distale du cycle à six chaînons, ce qui n'est pas facilement disponible avec les morpholines ou les pipéridines, les analogues hétérocycliques à six chaînons les plus proches des pipérazines .
Analyse Biochimique
Biochemical Properties
1-(Thien-2-ylcarbonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential in proteomics research . The nature of these interactions often involves binding to active sites of enzymes or proteins, thereby influencing their activity. This compound’s unique structure allows it to form stable complexes with biomolecules, which can modulate biochemical pathways and reactions.
Molecular Mechanism
At the molecular level, 1-(Thien-2-ylcarbonyl)piperazine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating specific genes. The compound’s ability to interact with enzymes and proteins at the molecular level is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thien-2-ylcarbonyl)piperazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, its degradation products can also have significant biological activities. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-(Thien-2-ylcarbonyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, in animal studies, specific dosage thresholds have been identified, beyond which the compound can cause neurotoxic symptoms and other adverse reactions .
Metabolic Pathways
1-(Thien-2-ylcarbonyl)piperazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and degradation processes .
Transport and Distribution
The transport and distribution of 1-(Thien-2-ylcarbonyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s biological effects .
Subcellular Localization
1-(Thien-2-ylcarbonyl)piperazine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within the cell .
Propriétés
IUPAC Name |
piperazin-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKGMDPEGDZCTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355365 |
Source


|
| Record name | 1-(thien-2-ylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52063-83-9 |
Source


|
| Record name | 1-(thien-2-ylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)
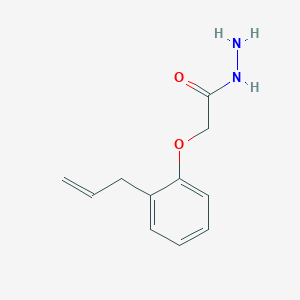

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)
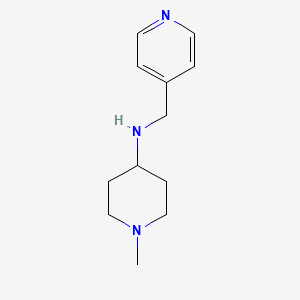



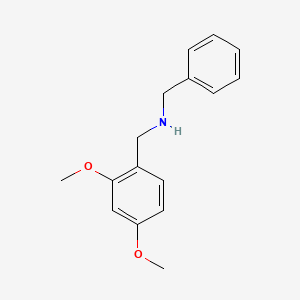
![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)
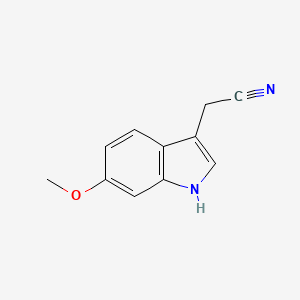
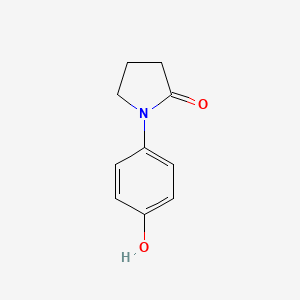
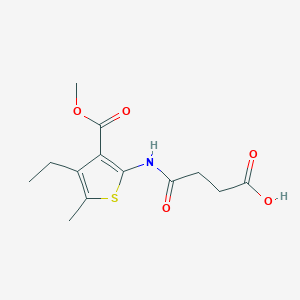
![5-Nitrobenzo[d]oxazole-2(3H)-thione](/img/structure/B1300290.png)